molecular formula C6H12Cl3O4P B588551 Tris(2-chloroethyl)phosphate-d12 CAS No. 1276500-47-0

Tris(2-chloroethyl)phosphate-d12

Cat. No.: B588551
CAS No.: 1276500-47-0
M. Wt: 297.555
InChI Key: HQUQLFOMPYWACS-LBTWDOQPSA-N
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Description

Tris(2-chloroethyl)phosphate-d12 is a deuterium-labeled version of Tris(2-chloroethyl)phosphate, a compound widely used as a flame retardant. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound. The molecular formula of this compound is (ClCD2CD2O)3P(O), and it has a molecular weight of 297.56 g/mol .

Mechanism of Action

Target of Action

Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .

Mode of Action

Upon binding to its targets, this compound instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by this compound can have significant downstream effects on various cellular processes.

Result of Action

The result of this compound action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .

Biochemical Analysis

Biochemical Properties

Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, this compound instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .

Cellular Effects

The effects of this compound on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice

Metabolic Pathways

Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloroethyl)phosphate-d12 can be synthesized by reacting deuterated 2-chloroethanol with phosphorus oxychloride. The reaction typically occurs in the presence of a catalyst such as sodium metavanadate at a temperature of around 50°C . The reaction mixture is then neutralized, washed with water, and subjected to vacuum distillation to remove low-boiling impurities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The final product is often packaged under inert conditions to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloroethyl)phosphate-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tris(2-chloroethyl)phosphate-d12 is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-chloroethyl)phosphate-d12 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for studying metabolic and pharmacokinetic profiles. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various experimental setups .

Properties

IUPAC Name

tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUQLFOMPYWACS-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

However, phosphorus trichloride can easily be oxidized by oxygen or oxygen-containing gases to phosphorus oxychloride. A slow, steady increase in the phosphorus oxychloride content can be observed during storage, transport and use of phosphorus trichloride. The phosphorus oxychloride lowers the quality of the phosphorus trichloride and necessarily leads to undesirable by-products during chemical processing, so that the desired end product is of lower quality and is obtained in a lesser yield. For example, in further processing to phosphorus pentachloride or phosphorus sulfochloride, all the phosphorus oxychloride reaches the end product. Because of the physical properties, subsequent separation is much more difficult than separation from phosphorus trichloride. During further processing to phosphorous acid, phosphoric acid is formed from the phosphorus oxychloride and phosphates are formed as by-products during the reaction with alcohols to phosphites. During the synthesis of tri-(2-chloroethyl) phosphite by reaction with ethylene oxide, tri-(2-chloroethyl) phosphate is formed as an interfering by-product.
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